A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This molecule represents a compelling scaffold in medicinal chemistry, conjugating the biologically significant 4-nitropyrazole moiety with a benzoic acid functional group via a methylene linker. The narrative explains the causal logic behind strategic experimental choices, from retrosynthetic analysis to the selection of reagents and conditions. We present a robust two-step synthetic pathway involving an initial N-alkylation followed by ester hydrolysis. Each synthetic step is accompanied by a detailed, self-validating experimental protocol. Furthermore, this guide outlines a complete workflow for the structural and purity verification of the final compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All technical data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for researchers, chemists, and drug development professionals.
Introduction: Significance and Rationale
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents used to treat a wide spectrum of diseases, from cancer to infectious diseases and inflammatory conditions.[1][2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological properties.[2] The 4-nitropyrazole derivative, in particular, is a valuable building block in the synthesis of energetic materials and various pharmaceutical intermediates.[3]
Concurrently, the benzoic acid moiety is a classic pharmacophore, often employed to enhance solubility, modulate protein-ligand interactions, or serve as a synthetic handle for further derivatization. The conjugation of these two powerful moieties, as in the target molecule 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, creates a novel chemical entity with significant potential for biological activity, particularly in areas like antibacterial research where pyrazole-benzoic acid derivatives have shown promise.[4][5]
This guide presents an authoritative and practical approach to the synthesis and characterization of this target compound, designed to empower researchers with the knowledge to produce and validate this molecule with high purity and confidence.
Synthetic Strategy and Design
A robust synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis reveals a clear and efficient path forward.
Retrosynthetic Analysis
The primary disconnection is made at the N-CH₂ bond, breaking the molecule into two key building blocks: the 4-nitropyrazole heterocycle and a 2-methylbenzoic acid derivative functionalized with a suitable leaving group.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis leads to a straightforward forward synthesis based on an N-alkylation reaction.
Forward Synthetic Pathway Rationale
The chosen strategy involves a two-step sequence designed for high yield, purity, and operational simplicity:
-
Step 1: N-Alkylation. The synthesis commences with the N-alkylation of 4-nitropyrazole using methyl 2-(bromomethyl)benzoate.
-
Causality: Using the methyl ester of the benzoic acid is a deliberate choice. It protects the acidic carboxylic proton, preventing it from interfering with the basic conditions of the alkylation reaction. This strategy avoids competitive deprotonation and potential side reactions, leading to a cleaner reaction profile and simpler purification.
-
-
Step 2: Saponification. The intermediate ester is subsequently hydrolyzed to the target carboxylic acid.
A critical consideration in the N-alkylation of pyrazoles is regioselectivity.[8] However, for 4-nitropyrazole, the molecule is symmetric about the C4 position. Upon deprotonation by a base, the resulting anion has two equivalent nitrogen atoms, meaning that alkylation can only lead to a single, unambiguous product. This inherent symmetry simplifies the synthesis and eliminates the need for complex purification of regioisomers.
Figure 2: Forward synthetic workflow diagram.
Detailed Experimental Protocols
The following protocols are optimized for laboratory-scale synthesis. Standard safety precautions, including the use of a fume hood and personal protective equipment, must be observed.
Protocol 1: Synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (Intermediate)
-
Objective: To perform the N-alkylation of 4-nitropyrazole with methyl 2-(bromomethyl)benzoate.
-
Materials:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Methyl 2-(bromomethyl)benzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe to produce a stirrable suspension (approx. 0.2 M concentration with respect to 4-nitropyrazole).
-
Add methyl 2-(bromomethyl)benzoate to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure intermediate product.
-
Protocol 2: Synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Final Product)
-
Objective: To hydrolyze the methyl ester intermediate to the final carboxylic acid.
-
Materials:
-
Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the intermediate ester in a 3:1 mixture of THF and deionized water in a round-bottom flask.
-
Add lithium hydroxide monohydrate to the solution and stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.[7]
-
Remove the THF from the reaction mixture under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
-
If an oil forms or precipitation is incomplete, extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
-
Characterization and Data Analysis
Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and physical methods.
Figure 3: Workflow for analytical characterization.
Expected Analytical Data
The following table summarizes the expected characterization data for the target compound, C₁₁H₉N₃O₄.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~13.0 (br s, 1H, -COOH), 8.65 (s, 1H, pyrazole H5), 8.15 (s, 1H, pyrazole H3), 8.0-7.4 (m, 4H, Ar-H), 5.80 (s, 2H, -CH₂-) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~168 (-COOH), ~140 (C-NO₂), ~138-128 (Ar-C & Pyrazole-C), ~55 (-CH₂) |
| IR | Wavenumber (cm⁻¹) | 3200-2500 (br, O-H stretch), ~1700 (s, C=O stretch), ~1540 & ~1350 (s, N-O stretch), ~1580 & ~1450 (m, C=C/C=N stretch) |
| MS (ESI+) | m/z | 264.06 [M+H]⁺, 286.04 [M+Na]⁺ |
| Melting Point | °C | To be determined experimentally; a sharp melting point indicates high purity. |
Note: NMR shifts are predictive and may vary based on solvent and concentration. The assignment of pyrazole protons H3 and H5 is based on typical electronic effects of the nitro group.
Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum should unambiguously confirm the structure. Key signals include the downfield broad singlet for the carboxylic acid proton, two distinct singlets for the non-equivalent pyrazole protons, a multiplet pattern for the four protons of the ortho-substituted benzene ring, and a sharp singlet integrating to two protons for the methylene bridge.
-
¹³C NMR: The number of signals should correspond to the 11 unique carbon atoms in the molecule. The carbonyl carbon of the acid will be the most downfield signal, while the methylene carbon will appear around 55 ppm.
-
IR Spectroscopy: The spectrum provides crucial validation of the functional groups. A very broad absorption centered around 3000 cm⁻¹ is characteristic of the carboxylic acid O-H bond. The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ and two strong peaks for the asymmetric and symmetric stretching of the nitro group (N-O) are definitive markers.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass of the protonated molecule ([M+H]⁺) should match the calculated exact mass of C₁₁H₁₀N₃O₄⁺ (264.0666) within a narrow tolerance (e.g., < 5 ppm).
Conclusion
This guide has detailed a logical and efficient two-step synthesis for 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a compound of interest for pharmaceutical and materials science research. The rationale behind the synthetic strategy, which leverages a protective ester intermediate and takes advantage of the substrate's inherent symmetry, has been thoroughly explained. The provided step-by-step protocols are designed to be robust and reproducible. Furthermore, a comprehensive analytical workflow and a summary of expected characterization data have been presented to ensure the unambiguous structural verification and purity assessment of the final product. This document serves as a complete technical resource for scientists engaged in the synthesis of novel heterocyclic compounds.
References
-
Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]
-
Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9353–9359. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synfacts. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. [Link]
-
Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
Bunton, C. A., et al. (1959). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). Preparation of benzoic acid. [Link]
-
ResearchGate. (2010). Synthesis and characterization of 3-nitropyrazole and its salts. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Wiley Online Library. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
-
ScienceDirect. (2023). Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates. [Link]
-
ResearchGate. (2023). Synthesis of the pyrazolyl benzoic acid derived aldehyde. [Link]
-
ChemRxiv. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
Nature. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Google Patents. (n.d.). CN105669504A - Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid.
-
ACS Publications. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
ResearchGate. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitropyrazole CAS#: 2075-46-9 [m.chemicalbook.com]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
